molecular formula C6H14ClNO3 B2991529 (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride CAS No. 60343-72-8

(2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride

Cat. No.: B2991529
CAS No.: 60343-72-8
M. Wt: 183.63
InChI Key: BDURTPCXJTXTKM-JEDNCBNOSA-N
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Description

(2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride: is an organic compound with significant applications in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in biochemical research and industrial processes. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the amino acid lysine.

    Hydroxylation: Lysine undergoes hydroxylation to introduce a hydroxyl group at the second carbon position.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where lysine is hydroxylated under controlled conditions. The reaction mixture is then purified, and the hydrochloride salt is crystallized out for further use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Serves as a precursor in the biosynthesis of various biomolecules.
  • Used in studies related to amino acid metabolism.

Medicine:

  • Investigated for its potential therapeutic effects in treating metabolic disorders.
  • Used in the formulation of certain pharmaceutical compounds.

Industry:

  • Employed in the production of biodegradable polymers.
  • Used as an additive in food and feed industries to enhance nutritional value.

Mechanism of Action

The mechanism of action of (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydrochloride form enhances its bioavailability and solubility, facilitating its uptake and utilization in biological systems.

Comparison with Similar Compounds

    Lysine: The parent amino acid from which (2S)-6-Amino-2-hydroxyhexanoic acid;hydrochloride is derived.

    Hydroxylysine: Another hydroxylated derivative of lysine, commonly found in collagen.

    Ornithine: An amino acid involved in the urea cycle, structurally similar to lysine.

Uniqueness:

    Hydroxylation: The presence of a hydroxyl group at the second carbon position distinguishes it from lysine and ornithine.

    Hydrochloride Form: The hydrochloride salt form enhances its solubility and bioavailability, making it more versatile for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-6-amino-2-hydroxyhexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-4-2-1-3-5(8)6(9)10;/h5,8H,1-4,7H2,(H,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDURTPCXJTXTKM-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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